Ethyl-1H-1,2,3-triazol-4-amine hydrochloride
Overview
Description
Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1263377-87-2 . It has a molecular weight of 148.59 . The IUPAC name for this compound is 1-ethyl-1H-1,2,3-triazol-4-amine hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . Another method involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis
The Inchi Code for Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is 1S/C4H8N4.ClH/c1-2-8-3-4 (5)6-7-8;/h3H,2,5H2,1H3;1H . This indicates the presence of a triazole ring with an ethyl group attached to it.Chemical Reactions Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .Physical And Chemical Properties Analysis
Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a solid at room temperature .Scientific Research Applications
Novel Triazole Derivatives
Triazole compounds, including Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, are significant for preparing new drugs due to their diverse biological activities. Recent patents have focused on the development of novel triazole derivatives with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These studies aim to find more efficient preparations for these triazoles that address current concerns in green chemistry, energy saving, and sustainability. The quest for new prototypes for emerging diseases and drug-resistant bacteria is of great urgency, highlighting the importance of triazoles in addressing global health challenges (Ferreira et al., 2013).
Applications in Organic Synthesis and Industry
3 and 4-substituted amino-1,2,4-triazoles, derivatives of Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, have found extensive use in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their role extends to the manufacture of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, indicating their versatile application in applied sciences, biotechnology, energy, and chemistry. These derivatives play a crucial role in the development of plant protection products and medically significant drugs, showcasing their broad utility across different sectors (Nazarov V.N. et al., 2021).
Eco-friendly Synthesis Methods
The synthesis of 1,2,3-triazoles, including derivatives of Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, via eco-friendly methods has gained attention. Recent advancements involve microwave irradiation and the use of new, easily recoverable catalysts such as rhizobial cyclic β-1,2 glucan and water extract of banana, among others. These methods offer advantages like shorter reaction times, easier work-up, and higher yields, potentially applicable to the industrial synthesis of drugs and other areas. This approach aligns with the broader goal of sustainable and environmentally benign chemical synthesis (de Souza et al., 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives, stemming from Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, have demonstrated efficacy as corrosion inhibitors for metals and their alloys. These compounds, particularly 1,4-disubstituted 1,2,3-triazole derivatives, have been synthesized using copper-catalyzed azide-alkyne cycloaddition reactions. Their application as corrosion inhibitors is supported by their non-toxic, environmentally friendly nature and stability under acidic conditions. This highlights the role of triazole derivatives in protecting industrial materials and equipment, contributing to longer service life and reduced maintenance costs (Hrimla et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-ethyltriazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-2-8-3-4(5)6-7-8;/h3H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXWGAPLAEFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679336 | |
Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride | |
CAS RN |
1263377-87-2, 802915-18-0 | |
Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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